1,3-Dimethyl-9H-xanthene-9-one
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Overview
Description
1,3-Dimethyl-9H-xanthene-9-one is a heterocyclic compound with a dibenzo-γ-pyrone framework It is a derivative of xanthone, which is known for its yellow color and oxygen-containing structure
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-9H-xanthene-9-one can be synthesized through several methods. One common approach involves the reaction of polyphenols with salicylic acids in the presence of acetic anhydride as a dehydrating agent . Another method uses zinc chloride and phosphoryl chloride to produce xanthones with better yields and shorter reaction times . Microwave heating has also been employed to enhance the efficiency of these reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as ytterbium, palladium, ruthenium, and copper has been explored to improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-9H-xanthene-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the xanthone core.
Substitution: Substitution reactions, such as Friedel–Crafts reactions, can introduce new substituents to the xanthone structure.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, zinc chloride, phosphoryl chloride, and various catalysts like ytterbium and palladium . Reaction conditions often involve heating and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions are various xanthone derivatives with different substituents, which can exhibit a range of biological activities .
Scientific Research Applications
1,3-Dimethyl-9H-xanthene-9-one has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-9H-xanthene-9-one involves its interaction with various molecular targets and pathways. For example, it has been shown to modulate the Nrf2 pathway, which is involved in the cellular response to oxidative stress and inflammation . This modulation can lead to the activation of antioxidant defenses and the reduction of inflammatory responses.
Comparison with Similar Compounds
1,3-Dimethyl-9H-xanthene-9-one can be compared to other xanthone derivatives and similar compounds:
Xanthone: The parent compound with a similar structure but without the dimethyl groups.
Azaxanthones: Compounds with nitrogen atoms in the aromatic moiety, which can exhibit different biological activities.
Mangostins: Naturally occurring xanthone derivatives with potent biological activities.
The uniqueness of this compound lies in its specific substituents, which can influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C15H12O2 |
---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
1,3-dimethylxanthen-9-one |
InChI |
InChI=1S/C15H12O2/c1-9-7-10(2)14-13(8-9)17-12-6-4-3-5-11(12)15(14)16/h3-8H,1-2H3 |
InChI Key |
SHUVKINMESWWAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC3=CC=CC=C3C2=O)C |
Origin of Product |
United States |
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